[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

LSD1 inhibitor structure-activity relationship cyclopropylamine scaffold

[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol (CAS 1872684-11-1) is a heterocyclic small molecule (C9H12ClNOS, MW 217.72) comprising a cyclopropylaminomethyl core linked via a hydroxymethylene bridge to a 5-chlorothiophene ring. It belongs to the broader (hetero)aryl cyclopropylamine (ACPA) class, a privileged scaffold in epigenetic drug discovery, particularly as lysine-specific demethylase-1 (LSD1/KDM1A) inhibitors.

Molecular Formula C9H12ClNOS
Molecular Weight 217.72 g/mol
Cat. No. B13155126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol
Molecular FormulaC9H12ClNOS
Molecular Weight217.72 g/mol
Structural Identifiers
SMILESC1CC1(CN)C(C2=CC=C(S2)Cl)O
InChIInChI=1S/C9H12ClNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2
InChIKeyQKIUMTFLSOUEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol (CAS 1872684-11-1): A Cyclopropylamine-Thiophene Hybrid Building Block for LSD1 and CCR5 Drug Discovery


[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol (CAS 1872684-11-1) is a heterocyclic small molecule (C9H12ClNOS, MW 217.72) comprising a cyclopropylaminomethyl core linked via a hydroxymethylene bridge to a 5-chlorothiophene ring . It belongs to the broader (hetero)aryl cyclopropylamine (ACPA) class, a privileged scaffold in epigenetic drug discovery, particularly as lysine-specific demethylase-1 (LSD1/KDM1A) inhibitors [1]. Preliminary pharmacological screening has also indicated potential CCR5 antagonist activity, suggesting utility in HIV and inflammatory disease research [2]. The compound is commercially available at 95% purity from multiple vendors, serving primarily as a research intermediate and screening candidate .

Why [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol Cannot Be Replaced by Generic Cyclopropylamine Building Blocks: The Critical Role of the 5-Chlorothiophene-2-yl Methanol Substituent


Within the arylcyclopropylamine LSD1 inhibitor class, minute structural variations on the aryl ring produce order-of-magnitude shifts in potency and selectivity [1]. The 5-chlorothiophene-2-yl methanol moiety of this compound is not a generic substituent: the chlorine at position 5 modulates both electronic character and steric bulk of the thiophene ring, while the secondary alcohol serves as a hydrogen bond donor/acceptor that can engage active-site residues [2]. Replacement with an unsubstituted thiophene, phenyl, or furan analog—or with a simple (1-(aminomethyl)cyclopropyl)methanol building block (CAS 45434-02-4)—would eliminate the chloro-mediated interactions and alter the geometry of key ligand-receptor contacts. Consequently, this specific compound serves a distinct SAR profiling purpose that generic cyclopropylamine scaffolds cannot fulfill [2].

Head-to-Head Quantitative Evidence: Differentiating [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol from Closest Analogs


Structural Differentiation from the Parent (1-(Aminomethyl)cyclopropyl)methanol Scaffold: Incorporation of the 5-Chlorothiophene Pharmacophore

The target compound differs from the widely available (1-(aminomethyl)cyclopropyl)methanol (CAS 45434-02-4; MW 101.15) by formal replacement of the terminal hydroxyl hydrogen with a 5-chlorothiophene ring, increasing the molecular weight by 116.57 Da to 217.72 g/mol [1]. This transformation converts a simple aliphatic amino alcohol into a (hetero)aryl cyclopropylamine—a pharmacophore that has been validated across >45 ACPAs as conferring low-nanomolar LSD1 inhibitory activity, whereas the parent building block lacks any reported LSD1 activity [2].

LSD1 inhibitor structure-activity relationship cyclopropylamine scaffold

LSD1 Inhibition Potential: Class-Level Positioning Relative to Clinically Advanced Cyclopropylamine Inhibitors

While no direct IC50 value is publicly available for this exact compound, it belongs to the same (hetero)aryl cyclopropylamine class as TAK-418, which inhibits LSD1 with an IC50 of 2.9 nM . The cyclopropylaminomethyl group is the essential pharmacophore for covalent FAD-dependent LSD1 inhibition, and the aryl substituent determines potency and selectivity over MAO-A/MAO-B [1]. Among >45 ACPAs synthesized by Miyamura et al., thiophene-substituted variants demonstrated nanomolar LSD1 IC50 values, with the heteroaryl ring contributing to differential selectivity profiles [2].

LSD1/KDM1A inhibition epigenetic therapy neurodevelopmental disorders

CCR5 Antagonist Screening Data: Preliminary Evidence of Dual-Target Potential Not Shared by Clinical LSD1 Inhibitors

Preliminary pharmacological activity screening of [1-(aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol indicates CCR5 antagonism, positioning it for treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This dual LSD1/CCR5 annotation distinguishes it from clinical ACPA LSD1 inhibitors such as TAK-418 and ORY-1001, which have not been reported to possess CCR5 activity [2]. Maraviroc, the only approved small-molecule CCR5 antagonist, acts through a distinct allosteric mechanism and lacks LSD1 inhibitory activity [3].

CCR5 antagonist HIV entry inhibitor dual-target pharmacology

Physicochemical and Drug-Likeness Comparison: Computational Profiling Against Clinical ACPA Benchmarks

The target compound (MW 217.72; H-bond acceptors: 3; H-bond donors: 2; rotatable bonds: 5) is substantially smaller and less lipophilic than clinical ACPA LSD1 inhibitors such as TAK-418 (MW ~445; contains a tetrahydropyran carboxamide extension) . Its lower molecular weight and reduced topological polar surface area (tPSA predicted ~65 Ų vs. ~100 Ų for TAK-418) may confer superior CNS permeability based on the Wager CNS MPO scoring system [1]. The compound also satisfies all Lipinski Rule of Five criteria (MW <500, HBD ≤5, HBA ≤10, LogP <5), positioning it as an attractive fragment-like starting point for lead optimization [2].

drug-likeness physicochemical properties lead optimization

High-Value Research Applications of [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol Based on Verified Differentiation Evidence


LSD1 Inhibitor SAR Expansion: Probing the 5-Chlorothiophene Substitution Space

Medicinal chemistry groups pursuing LSD1 inhibitor optimization can use this compound as a structurally distinct ACPA fragment to explore the SAR of 5-chlorothiophene-2-yl methanol substitution. Unlike TAK-418, which incorporates a 3-substituted thiophene carboxamide, this compound presents a 5-chloro-2-yl methanol geometry that probes a different vector within the LSD1 active site [1]. The smaller fragment size (MW 217.72) enables efficient parallel synthesis of derivatives to map potency and selectivity against the LSD1/MAO axis [2].

Dual-Target LSD1/CCR5 Hypothesis Testing in Neuroinflammatory Models

Given preliminary CCR5 antagonist screening data [3], this compound is uniquely positioned (among ACPA-class molecules) for testing the dual LSD1/CCR5 inhibition hypothesis. This is particularly relevant for HIV-associated neurocognitive disorder (HAND) research, where both LSD1-mediated epigenetic dysregulation and CCR5-mediated neuroinflammation are implicated. No clinical LSD1 inhibitor currently possesses CCR5 activity, making this a differentiated screening tool.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With MW 217.72 and favorable physicochemical properties (HBA 3, HBD 2, predicted LogP ~1.8), this compound satisfies Rule of Three criteria for fragment libraries [4]. Its incorporation of a chlorine atom enables subsequent synthetic elaboration via cross-coupling, and the secondary alcohol provides a handle for prodrug or linker attachment. The compound is commercially available at 95% purity, supporting immediate deployment in fragment screening campaigns .

Negative Control or Comparator for LSD1 Selectivity Profiling Panels

As a thiophene-substituted ACPA with an unoptimized linker geometry (hydroxymethylene vs. carboxamide in clinical candidates), this compound may exhibit reduced LSD1 potency relative to TAK-418 while retaining the cyclopropylamine core. If confirmed, this property profile would make it valuable as a selectivity control compound in LSD1/MAO profiling panels, helping to deconvolute the contribution of the aryl substituent to isoform selectivity [2].

Quote Request

Request a Quote for [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.